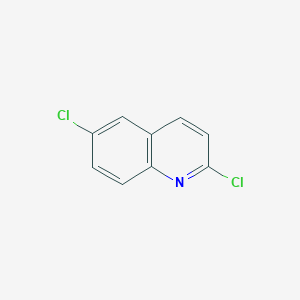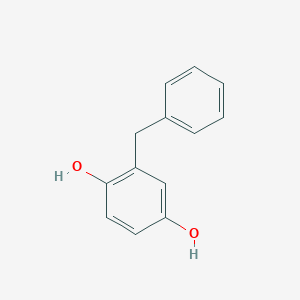
1,4-Benzenediol, 2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2-(phenylmethyl)-, commonly known as benzylhydroquinone (BHQ), is a natural compound found in various plants and fruits, such as green tea, grapes, and blueberries. BHQ has been widely studied for its antioxidant and anti-inflammatory properties, making it a potential candidate for use in various scientific research applications.
Mécanisme D'action
1,4-Benzenediol, 2-(phenylmethyl)- exerts its antioxidant and anti-inflammatory effects through various mechanisms, including the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Effets Biochimiques Et Physiologiques
1,4-Benzenediol, 2-(phenylmethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 1,4-Benzenediol, 2-(phenylmethyl)- has also been shown to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Benzenediol, 2-(phenylmethyl)- has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 1,4-Benzenediol, 2-(phenylmethyl)- can also have limitations, such as its potential to interfere with certain assays and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1,4-Benzenediol, 2-(phenylmethyl)-, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the study of its mechanisms of action in different cell types and tissues. Additionally, further research is needed to determine the optimal dosage and administration of 1,4-Benzenediol, 2-(phenylmethyl)- for therapeutic use.
Méthodes De Synthèse
1,4-Benzenediol, 2-(phenylmethyl)- can be synthesized through various methods, including the reduction of benzaldehyde with sodium borohydride or the oxidation of benzyl alcohol with potassium permanganate. However, the most common method of synthesis is the reduction of p-benzoquinone with sodium borohydride in the presence of benzyl alcohol.
Applications De Recherche Scientifique
1,4-Benzenediol, 2-(phenylmethyl)- has been extensively studied for its potential use in various scientific research applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. 1,4-Benzenediol, 2-(phenylmethyl)- has been shown to scavenge free radicals and inhibit lipid peroxidation, making it a potential therapeutic agent for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1706-73-6 |
|---|---|
Nom du produit |
1,4-Benzenediol, 2-(phenylmethyl)- |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-benzylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O2/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2 |
Clé InChI |
NEWPHVNFSATQRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
melting_point |
105.8 °C |
Autres numéros CAS |
1706-73-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



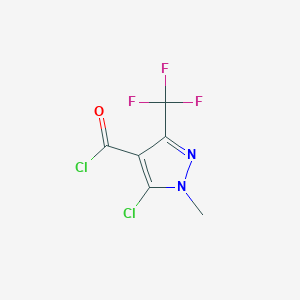
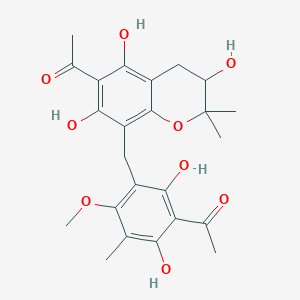
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
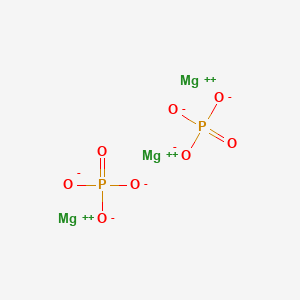
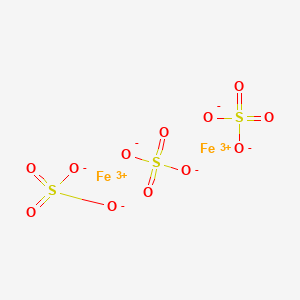
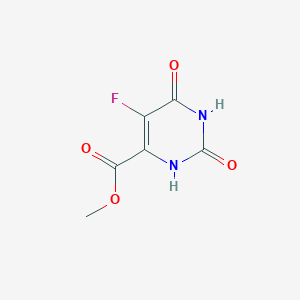
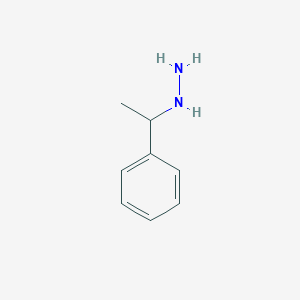
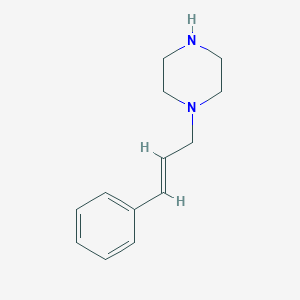
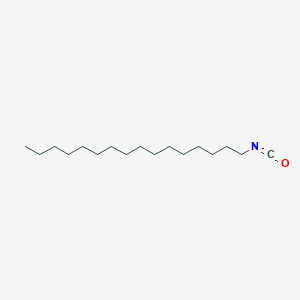
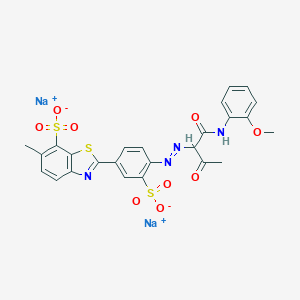
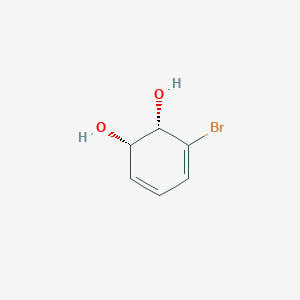
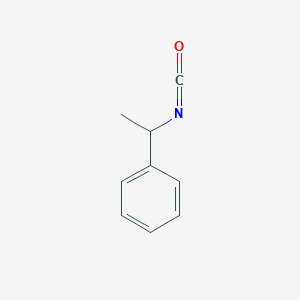
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
